molecular formula C19H17Cl2F2N3OS B4644436 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER

1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER

Cat. No.: B4644436
M. Wt: 444.3 g/mol
InChI Key: JZDHBYHMUIFHCD-UHFFFAOYSA-N
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Description

1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER is a complex organic compound characterized by its unique structure, which includes a triazole ring, chlorofluorobenzyl groups, and an ether linkage

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2F2N3OS/c1-3-26-18(11(2)27-17-7-6-14(23)9-16(17)21)24-25-19(26)28-10-12-4-5-13(22)8-15(12)20/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHBYHMUIFHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C(C)OC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER typically involves multi-step organic reactions. The process starts with the preparation of the triazole ring, followed by the introduction of the chlorofluorobenzyl groups and the ether linkage. Common reagents used in these reactions include sodium azide, ethyl bromide, and various chlorofluorobenzyl halides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorobenzyl groups, where nucleophiles like amines or thiols replace the halogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require polar aprotic solvents and elevated temperatures.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER
  • 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER

Uniqueness: 1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorofluorobenzyl and triazole moieties enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
1-{5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL (2-CHLORO-4-FLUOROPHENYL) ETHER

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